molecular formula C44H65Br5N12O2S2 B8056727 Teneligliptin hydrobromide

Teneligliptin hydrobromide

Número de catálogo: B8056727
Peso molecular: 1257.7 g/mol
Clave InChI: LUXIOMHUGCXFIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily for the treatment of type 2 diabetes mellitus. This compound works by inhibiting the enzyme DPP-4, which in turn increases the levels of incretin hormones, leading to improved insulin secretion and reduced glucagon levels. This results in better blood glucose control .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Teneligliptin hydrobromide involves multiple steps, starting from the preparation of key intermediatesThe final step involves the formation of the hydrobromide salt .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and purity. One such method involves the use of toluene and 2-propanol as solvents, with hydrobromic acid in acetic acid as the reagent. The reaction is typically carried out at elevated temperatures to ensure complete conversion and precipitation of the product .

Análisis De Reacciones Químicas

Types of Reactions: Teneligliptin hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various degradation products, which are often identified and characterized using techniques like RP-HPLC and UPLC-MS/MS .

Aplicaciones Científicas De Investigación

Management of Type 2 Diabetes Mellitus

Teneligliptin is indicated for use as both monotherapy and in combination with other antihyperglycemic agents. Clinical studies have demonstrated its efficacy in improving glycemic control:

  • Monotherapy : In a study involving 324 patients, teneligliptin significantly reduced HbA1c levels from 8.3% at baseline to 6.3% after 12 weeks (p < 0.05) .
  • Combination Therapy : It has been effectively combined with metformin, sulfonylureas, and pioglitazone, showing enhanced glycemic control when used alongside these medications .
Study Type Population Intervention Outcome
Phase II Trial324 T2DM PatientsTeneligliptin (10/20/40 mg) vs. PlaceboHbA1c reduction: -0.9% (p < 0.001)
Long-term StudyDiabetic PatientsTeneligliptin + MetforminSustained HbA1c reduction over 52 weeks

Efficacy in Special Populations

Teneligliptin has shown promise in specific populations, including those with renal impairment:

  • Patients with Chronic Kidney Disease (CKD) : A pilot study indicated that teneligliptin's efficacy is comparable to linagliptin in T2DM patients with CKD, demonstrating similar blood glucose control without increased hypoglycemia risk .
  • End-stage Renal Disease (ESRD) : In diabetic patients undergoing hemodialysis, teneligliptin was found to significantly improve glycemic control compared to standard treatments without adverse effects .

Safety Profile

The safety profile of teneligliptin is comparable to other DPP-4 inhibitors, with common side effects including:

  • Hypoglycemia
  • Constipation
  • Gastrointestinal disturbances

Most studies report that teneligliptin is well tolerated, even in patients with compromised renal function .

Case Study 1: Efficacy in Elderly Patients

A clinical case involving elderly patients with T2DM showed that teneligliptin effectively lowered HbA1c levels while maintaining a low incidence of hypoglycemia, highlighting its suitability for this demographic.

Case Study 2: Combination Therapy Outcomes

In a cohort study assessing the impact of teneligliptin combined with metformin, patients achieved significant reductions in fasting plasma glucose levels and improved overall metabolic profiles over six months.

Mecanismo De Acción

The mechanism of action of Teneligliptin hydrobromide involves the inhibition of the DPP-4 enzyme. By inhibiting DPP-4, the compound increases the levels of active incretin hormones (GLP-1 and GIP), which enhance insulin secretion, inhibit glucagon release, and slow gastric emptying. This results in improved blood glucose control .

Comparación Con Compuestos Similares

Actividad Biológica

Teneligliptin hydrobromide is a dipeptidyl peptidase-4 (DPP-4) inhibitor primarily used in the management of type 2 diabetes mellitus (T2DM). This compound has garnered attention due to its unique structure and pharmacological properties, which contribute to its efficacy in glycemic control. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, clinical efficacy, and safety profile.

Teneligliptin inhibits DPP-4, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-4, teneligliptin increases the levels of active GLP-1, leading to enhanced insulin secretion and reduced glucagon levels in response to meals. This results in improved glycemic control.

Key Pharmacodynamic Properties

  • IC50 Values :
    • DPP-4: 1.75 nmol/L
    • DPP-8: 0.189 nmol/L
    • DPP-9: 0.150 nmol/L
    • Fibroblast Activation Protein (FAP): >10 μmol/L

These values indicate that teneligliptin is significantly more potent against DPP-4 than against DPP-8 or DPP-9, suggesting a targeted action that minimizes side effects associated with broader inhibition .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important information regarding its absorption, distribution, metabolism, and excretion.

ParameterValue
Maximum Concentration (Cmax) 1 hour after administration
Half-Life (t1/2) Approximately 20 hours
Renal Excretion ~34% unchanged
Metabolism Primarily via CYP3A4

Teneligliptin achieves maximum inhibition of plasma DPP-4 activity within 2 hours post-administration, maintaining over 60% inhibition for up to 24 hours .

Clinical Efficacy

Numerous studies have demonstrated the efficacy of teneligliptin in reducing HbA1c levels and fasting plasma glucose (FPG) in patients with T2DM.

Clinical Study Findings

  • In a Phase III trial involving 151 patients:
    • HbA1c Reduction : Mean reduction of -0.63% after 52 weeks.
    • FPG Reduction : Significant decrease observed across various dosages (10 mg, 20 mg, 40 mg) compared to placebo .
Dosage (mg)HbA1c Reduction (%)FPG Reduction (mg/dL)
10-0.9-17.8
20-0.9-16.9
40-1.0-20.0

These results indicate that teneligliptin is effective in achieving clinically meaningful improvements in glycemic control across different dosages .

Safety Profile

The safety profile of teneligliptin has been evaluated in various studies. Common adverse events include gastrointestinal disturbances and mild hypoglycemia.

Notable Observations

  • In a study involving patients with end-stage renal disease (ESRD), teneligliptin was well tolerated without significant hypoglycemic episodes.
  • The reduction in glycated albumin was more pronounced in patients treated with teneligliptin compared to those on other medications .

Case Studies

Several case studies highlight the real-world application and effectiveness of teneligliptin:

  • Case Study on Glycemic Control :
    A cohort of 26 T2DM patients treated with teneligliptin showed a significant reduction in HbA1c from 8.3% to 6.3% over a period of 12 weeks, demonstrating its potential for effective long-term management .
  • Effect on Body Weight :
    Teneligliptin has also been associated with weight management benefits, showing attenuation of body weight gain and fat accumulation in diabetic patients .

Propiedades

IUPAC Name

[4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C22H30N6OS.5BrH/c2*1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27;;;;;/h2*2-6,13,19-20,23H,7-12,14-16H2,1H3;5*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIOMHUGCXFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5.Br.Br.Br.Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H65Br5N12O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1257.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.